
2,4-Dichloro-1-(2-isothiocyanatoethyl)benzene
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Overview
Description
2,4-Dichloro-1-(2-isothiocyanatoethyl)benzene is a chemical compound with the molecular formula C9H7Cl2NS and a molecular weight of 232.12 g/mol. This compound is known for its significant role in research and industry due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(2-isothiocyanatoethyl)benzene typically involves the reaction of 2,4-dichlorobenzyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is carried out under reflux conditions to facilitate the formation of the isothiocyanate group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-(2-isothiocyanatoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Addition Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Addition Reactions: Amines or alcohols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Thiourea Derivatives: Formed from the reaction with amines.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
Chemical Properties and Reactivity
The molecular formula of 2,4-Dichloro-1-(2-isothiocyanatoethyl)benzene is C₉H₈Cl₂N₂S, with a molecular weight of approximately 239.14 g/mol. The compound's reactivity is influenced by its electrophilic nature, primarily due to the electron-withdrawing chlorine atoms and the isothiocyanate group. This allows it to undergo nucleophilic substitution reactions, particularly with thiols and amines, leading to the formation of various derivatives.
Chemical Synthesis
Intermediate in Organic Synthesis:
this compound is utilized as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals. Its ability to form stable bonds with nucleophiles makes it a valuable reagent in organic synthesis processes.
Synthesis Methods:
Common methods for synthesizing this compound include:
- Reactions with Isothiocyanate Precursors: Utilizing dichlorobenzene derivatives and isothiocyanate precursors under controlled conditions.
- Nucleophilic Substitution Reactions: Engaging with thiols or amines to produce various derivatives.
Potential Applications in Agriculture:
Due to its biological activity, this compound may be explored for use as a pesticide or herbicide. Its interaction with biological molecules can lead to effective pest control strategies.
Toxicological Studies:
Research indicates that chlorinated aromatic compounds often exhibit toxicity towards aquatic organisms and potential endocrine-disrupting effects. Studies have shown significant toxicity levels in various species, highlighting the need for careful assessment when considering its use in agricultural applications.
Environmental Research
Degradation Studies:
The compound serves as a model for studying the environmental fate and degradation of chlorinated aromatic compounds. Understanding its degradation pathways can provide insights into the environmental impact of similar compounds.
Ecotoxicological Assessments:
Data from ecotoxicological studies indicate that this compound has a high bioaccumulation factor (BAF) in aquatic species, suggesting long-term ecological implications. This necessitates further investigation into its environmental persistence and potential risks.
Case Study 1: Pesticide Development
A study conducted on the efficacy of this compound as a pesticide demonstrated its potential effectiveness against specific agricultural pests. The study involved:
- Methodology: Application on crops infested with targeted pests.
- Results: Significant reduction in pest populations was observed within two weeks of application.
- Conclusion: The compound shows promise as a viable alternative to conventional pesticides.
Case Study 2: Aquatic Toxicity Assessment
In an ecotoxicological assessment, researchers evaluated the impact of this compound on freshwater fish species:
- Methodology: Fish were exposed to various concentrations over a defined period.
- Findings: The study revealed dose-dependent toxicity, with higher concentrations leading to increased mortality rates.
- Implications: These findings underscore the importance of monitoring and regulating chlorinated compounds in aquatic environments.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-(2-isothiocyanatoethyl)benzene involves the reactivity of the isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules such as proteins and DNA. This reactivity allows the compound to modify the function of enzymes and other proteins, leading to various biological effects. The molecular targets and pathways involved include thiol groups in cysteine residues and amino groups in lysine residues.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl Chloride: A precursor in the synthesis of 2,4-Dichloro-1-(2-isothiocyanatoethyl)benzene.
2,4-Dichlorophenyl Isothiocyanate: A structurally similar compound with different reactivity and applications.
1,3-Dichloro-2-(2-isothiocyanatoethyl)benzene: Another isomer with distinct chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring and the presence of both chlorine and isothiocyanate groups. This combination of functional groups imparts distinct reactivity and makes it valuable in various chemical and biological applications.
Biological Activity
2,4-Dichloro-1-(2-isothiocyanatoethyl)benzene, with the chemical formula C10H8Cl2N2S, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
The compound features a dichlorobenzene core substituted with an isothiocyanatoethyl group. The presence of both chlorine atoms and the isothiocyanate functional group contributes to its reactivity and biological properties.
Target of Action:
Isothiocyanates are known to interact with various biological targets, including proteins involved in cell signaling and metabolic pathways. They may exert their effects by modifying nucleophilic sites on proteins through electrophilic reactions.
Mode of Action:
The compound likely influences cellular functions by altering gene expression and enzyme activity. Isothiocyanates can induce phase II detoxifying enzymes, enhancing cellular defense mechanisms against oxidative stress.
Biochemical Pathways:
Research indicates that compounds like this compound may affect multiple biochemical pathways, including:
- Antioxidant Response: Activation of the Nrf2 pathway leading to increased expression of antioxidant enzymes.
- Apoptosis Induction: Triggering programmed cell death in cancer cells through caspase activation.
- Inflammation Modulation: Inhibiting pro-inflammatory cytokines and mediators.
Biological Activity
The biological activities of this compound include:
- Anticancer Activity:
- Antimicrobial Properties:
-
Anti-inflammatory Effects:
- Studies suggest that isothiocyanates can reduce inflammation by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins .
Data Table: Biological Activities Summary
Activity Type | Effect | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | |
Antimicrobial | Inhibits growth of bacteria and fungi | |
Anti-inflammatory | Reduces levels of inflammatory mediators |
Research Findings
Recent studies have focused on the synthesis and characterization of various derivatives of isothiocyanates, including this compound. These derivatives have shown varying degrees of biological activity based on structural modifications.
Case Studies:
- Breast Cancer Cell Lines: A study explored the effects of several isothiocyanates on MCF-7 breast cancer cells, revealing significant reductions in cell viability and alterations in cell cycle progression due to increased apoptosis .
- Bacterial Inhibition: Another investigation assessed the antimicrobial efficacy of isothiocyanates against E. coli and Staphylococcus aureus, demonstrating substantial growth inhibition at low concentrations .
Properties
IUPAC Name |
2,4-dichloro-1-(2-isothiocyanatoethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NS/c10-8-2-1-7(9(11)5-8)3-4-12-6-13/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDSGQQPUHCKKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCN=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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